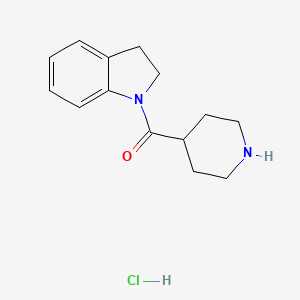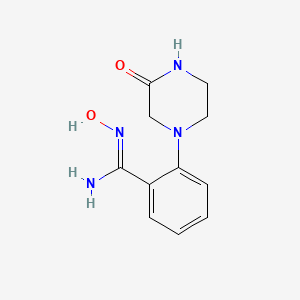
(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid
Descripción general
Descripción
“(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” is a chemical compound with the IUPAC name [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid . It is related to the compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, 2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . Also, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported, and it has been used in palladium-catalyzed monoalkoxycarbonylation .Molecular Structure Analysis
The molecular formula of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” is C8H5ClF3NO2 . The related compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate has the molecular formula C9H7ClF3NO2 .Physical And Chemical Properties Analysis
The compound “(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” is a solid at room temperature . The related compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate is a pale yellow solid .Aplicaciones Científicas De Investigación
Agrochemical Industry
TFMP derivatives are widely used in the production of crop-protection products due to their superior pest control properties compared to traditional phenyl-containing insecticides .
Pharmaceutical Industry
The presence of fluorine atoms in TFMP derivatives can enhance the biological activity and metabolic stability of pharmaceuticals . They may serve as intermediates in synthesizing compounds with potential therapeutic applications.
Material Science
TFMP derivatives can be used as precursors for making various materials such as polymers, dyes, and liquid crystals . The pyridine ring can serve as a functional group for attaching other molecules, improving solubility and stability.
Synthesis of Fluazifop
TFMP derivatives can be key intermediates in synthesizing fluazifop, an herbicide used for post-emergence control of grass weeds .
Hepatitis C Treatment
Some TFMP derivatives have been used in synthesizing hybrid molecules as inhibitors of NS5B for potential treatment of Hepatitis C .
Safety and Hazards
Direcciones Futuras
The future directions of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” and its related compounds could involve their use in the synthesis of novel compounds for potential therapeutic applications, as suggested by the use of related compounds in the synthesis of potential Hepatitis C treatments .
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries, affecting various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (25558 g/mol) and other physical properties such as density (14±01 g/cm3) and boiling point (2794±400 °C at 760 mmHg) may influence its bioavailability .
Result of Action
The compound’s unique structure, which includes a trifluoromethyl group and a pyridine moiety, suggests that it may have significant biological activities .
Action Environment
The compound’s physicochemical properties, such as its density and boiling point, may be influenced by environmental conditions .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSHSKOOHNGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184341 | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid | |
CAS RN |
95355-49-0 | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95355-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)

![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)

![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)




 methanone hydrochloride](/img/structure/B1398356.png)


